molecular formula C12H16ClNO2 B7646453 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide

2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide

Cat. No.: B7646453
M. Wt: 241.71 g/mol
InChI Key: QZBWAPCEPHMRCJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide is an organic compound with the molecular formula C13H18ClNO It is a derivative of acetamide, characterized by the presence of a chloro group, a phenoxy group, and a methyl group attached to the acetamide backbone

Properties

IUPAC Name

2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,14-11(15)8-13)9-16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBWAPCEPHMRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methyl-1-phenoxypropan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Industrial Applications: It is used in the development of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, such as enzymes or receptors, to exert their effects. The phenoxy group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide: Similar structure but with a methyl group instead of a phenoxy group.

    2-chloro-N-(2-methyl-1-phenoxyethyl)acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide is unique due to the presence of both a phenoxy group and a chloro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal and industrial applications.

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